molecular formula C6H3ClF3IN2 B8719525 4-Chloro-5-iodo-2-methyl-6-(trifluoromethyl)pyrimidine

4-Chloro-5-iodo-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No. B8719525
M. Wt: 322.45 g/mol
InChI Key: VAAAGYGOFXKGKD-UHFFFAOYSA-N
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Patent
US06818631B1

Procedure details

4-Chloro-5-iodo-2-methyl-6-trifluoromethylpyrimidine (23.0 g) was dissolved in methanol (150 ml) and sodium methoxide (30% methanol solution, 12.8 g) was added under ice cooling with stirring. After stirring over night at room temperature, the solvent was removed under reduced pressure. The residue was mixed with water and extracted with benzene, and then benzene layer was washed with water and brine, respectively and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (hexane-ethyl acetate). The crude fraction was concentrated, and then washed with cold hexane to give 5-iodo-4-methoxy-2-methyl-6-trifluoromethylpyrimidine (13.0 g) as colorless crystalline solid, mp 44-45° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
12.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([I:8])=[C:6]([C:9]([F:12])([F:11])[F:10])[N:5]=[C:4]([CH3:13])[N:3]=1.[CH3:14][O-:15].[Na+]>CO>[I:8][C:7]1[C:2]([O:15][CH3:14])=[N:3][C:4]([CH3:13])=[N:5][C:6]=1[C:9]([F:12])([F:11])[F:10] |f:1.2|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1I)C(F)(F)F)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
12.8 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring over night at room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
benzene layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
respectively and dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane-ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
The crude fraction was concentrated
WASH
Type
WASH
Details
washed with cold hexane

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=NC(=NC1C(F)(F)F)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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